1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one
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Overview
Description
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one is a synthetic organic compound characterized by its unique structure, which includes a bipiperidine moiety and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine structure can be synthesized through a series of cyclization reactions starting from piperidine derivatives.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Dimethylbutanone Moiety: This step involves the coupling of the bipiperidine intermediate with a dimethylbutanone derivative under conditions that may include the use of strong bases or catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to alcohols.
Substitution: The bipiperidine ring can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted bipiperidine derivatives.
Scientific Research Applications
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one exerts its effects depends on its interaction with specific molecular targets:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The exact pathways would depend on the specific application, but could include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
1-{4-Hydroxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-{4-Methyl-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological properties.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-17(2,3)13-16(20)19-9-5-14(6-10-19)18-11-7-15(21-4)8-12-18/h14-15H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAFZQZKJZZIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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